molecular formula C8H13F5N2O2 B15246532 (4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate

(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate

Cat. No.: B15246532
M. Wt: 264.19 g/mol
InChI Key: RPHAWNLAWHQANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluorocyclohexyl group attached to a hydrazine moiety, which is further stabilized by a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of 4,4-difluorocyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired hydrazine derivative. The resulting product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Substituted cyclohexyl derivatives

Scientific Research Applications

(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The difluorocyclohexyl group enhances the compound’s stability and bioavailability, while the trifluoroacetate group aids in its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluorocyclohexyl)amine
  • (4,4-Difluorocyclohexyl)methylamine
  • (4,4-Difluorocyclohexyl)hydrazine

Uniqueness

(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate is unique due to the presence of both the hydrazine and trifluoroacetate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, solubility, and potential for diverse applications in scientific research.

Properties

Molecular Formula

C8H13F5N2O2

Molecular Weight

264.19 g/mol

IUPAC Name

(4,4-difluorocyclohexyl)hydrazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12F2N2.C2HF3O2/c7-6(8)3-1-5(10-9)2-4-6;3-2(4,5)1(6)7/h5,10H,1-4,9H2;(H,6,7)

InChI Key

RPHAWNLAWHQANC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NN)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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